molecular formula C14H24N4O B1385158 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide CAS No. 1040688-50-3

3-{[4-(Diethylamino)benzyl]amino}propanohydrazide

Cat. No.: B1385158
CAS No.: 1040688-50-3
M. Wt: 264.37 g/mol
InChI Key: PVRFIPCDMGGGKE-UHFFFAOYSA-N
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Description

3-{[4-(Diethylamino)benzyl]amino}propanohydrazide is a useful research compound. Its molecular formula is C14H24N4O and its molecular weight is 264.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[4-(diethylamino)phenyl]methylamino]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-3-18(4-2)13-7-5-12(6-8-13)11-16-10-9-14(19)17-15/h5-8,16H,3-4,9-11,15H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRFIPCDMGGGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-{[4-(Diethylamino)benzyl]amino}propanohydrazide CAS number 1040688-50-3

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1040688-50-3 Formula: C₁₄H₂₄N₄O Molecular Weight: 264.37 g/mol

Executive Summary

3-{[4-(Diethylamino)benzyl]amino}propanohydrazide is a specialized heterobifunctional linker and mass-spectrometry (MS) enhancing tag designed for the chemoselective targeting of carbonyl groups. Structurally analogous to established glycan labeling reagents like procainamide and 2-aminobenzamide (2-AB), this compound integrates a reactive hydrazide moiety with a highly ionizable diethylaminobenzyl tail.

This guide details its application as a high-sensitivity probe for glycomics (reducing end labeling) and protein oxidation analysis (carbonylation). By leveraging the high proton affinity of the tertiary diethylamine group, researchers can achieve significant signal enhancement in positive-mode ESI-MS, overcoming the poor ionization efficiency typical of neutral carbohydrates and oxidized lipids.

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule consists of three functional domains, each serving a distinct role in bioconjugation and detection:

  • Hydrazide Head Group (-CONHNH₂): The "warhead" that reacts selectively with aldehydes and ketones under distinct pH conditions (pH 4.5–5.5) to form hydrazones.[1][2][3][4][5] Unlike amines, hydrazides retain reactivity at acidic pH, allowing for specific labeling of carbonyls in the presence of protein amines.

  • Beta-Alanine Linker: A flexible ethyl spacer that minimizes steric hindrance between the bulky hydrophobic tag and the target biomolecule.

  • Diethylaminobenzyl Tail:

    • MS Tag: The tertiary amine possesses a high pKa (~9.5–10.5), ensuring it remains protonated during standard LC-MS workflows (pH 2–4). This permanent positive charge acts as a "proton sponge," drastically increasing ionization efficiency.

    • Hydrophobicity: The benzyl ring increases retention on C18 (Reverse Phase) columns, facilitating the separation of polar glycans or small metabolites.

Physicochemical Data
PropertyValue (Theoretical/Experimental)Relevance
Solubility DMSO, Methanol, Water (acidified)Stock solutions should be prepared in DMSO/AcOH.
pKa (Hydrazide) ~3.0–3.5Nucleophilic at pH 4.5–6.0.
pKa (Diethylamine) ~10.2Protonated in standard LC mobile phases (Formic acid).
Storage -20°C, Desiccated, DarkHydrazides are sensitive to oxidation and moisture.

Part 2: Mechanism of Action

Hydrazone Ligation & Reduction

The core reaction involves the nucleophilic attack of the hydrazide nitrogen on an electrophilic carbonyl carbon (aldehyde or ketone). This reversible reaction forms a hydrazone Schiff base.

  • Catalysis: The reaction is slow at neutral pH. Aniline or 2-aminobenzoic acid (anthranilic acid) is often used as a nucleophilic catalyst to accelerate the formation of the intermediate iminium ion [1].

  • Stabilization: For permanent labeling, the hydrazone bond is typically reduced using Sodium Cyanoborohydride (NaCNBH₃) or Picoline Borane to a stable hydrazine linkage.

Visualization: Reaction Pathway

The following diagram illustrates the labeling of a reducing sugar (Glycan) followed by MS ionization logic.

G Reagent Reagent (Hydrazide) CAS 1040688-50-3 Intermediate Hydrazone Conjugate Reagent->Intermediate pH 4.5-5.5 (-H2O) Target Target Aldehyde (e.g., Glycan) Target->Intermediate Product Reduced Conjugate (Stable) Intermediate->Product Reduction (NaCNBH3) MS_Signal ESI-MS Detection [M+H]+ (High Intensity) Product->MS_Signal ESI Source (H+ Capture)

Figure 1: Reaction mechanism for carbonyl labeling and subsequent MS detection.

Part 3: Applications

Glycomics (N-Glycan Profiling)

Free glycans released from glycoproteins (via PNGase F) possess a reducing end (hemiacetal) that exists in equilibrium with the open-chain aldehyde form.

  • Advantage: Labeling with CAS 1040688-50-3 introduces a hydrophobic tail. This allows glycans, which are normally non-retentive on C18 columns, to be separated via RPLC (Reverse Phase Liquid Chromatography) instead of the more difficult HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Sensitivity: The diethylamino group provides a 10–100x signal increase in ESI-MS compared to native glycans [2].

Protein Carbonylation Analysis

Oxidative stress leads to the formation of carbonyls (aldehydes/ketones) on protein side chains (e.g., oxidation of Proline, Arginine, Lysine).

  • Protocol: Proteins are derivatized with the hydrazide reagent.[3][4] The "Diethylaminobenzyl" tag can then be used to enrich modified peptides or detect them via specific MS/MS reporter ions (neutral loss of the diethylamine group is a common fragmentation pathway).

Part 4: Experimental Protocols

Preparation of Stock Solutions

Safety Note: Hydrazides are potential irritants. Handle in a fume hood.

  • Reagent Stock (100 mM): Dissolve 2.6 mg of CAS 1040688-50-3 in 100 µL of dry DMSO.

  • Reductant Stock (1 M): Dissolve 6 mg NaCNBH₃ in 100 µL DMSO/Acetic Acid (7:3 v/v). Prepare fresh.

Glycan Labeling Workflow

This protocol is adapted from standard procainamide labeling workflows [3].

Step 1: Sample Preparation

  • Dry down approximately 1–10 µg of released N-glycans in a V-bottom microplate or HPLC vial.

Step 2: Derivatization Reaction

  • Add 10 µL of Labeling Solution to the dried glycans.

    • Labeling Solution Composition: 70% DMSO, 30% Glacial Acetic Acid, containing 50 mM CAS 1040688-50-3 and 100 mM NaCNBH₃.

  • Seal the vial tightly.

  • Incubate at 65°C for 2–4 hours .

Step 3: Cleanup (Solid Phase Extraction)

  • The excess reagent must be removed to prevent ion suppression.

  • Use a HILIC SPE cartridge (e.g., Sepharose or Amide phase).

    • Equilibrate with 95% Acetonitrile (ACN).

    • Dilute sample with 100 µL ACN and load.

    • Wash 3x with 95% ACN (removes excess hydrophobic reagent).

    • Elute labeled glycans with 50% ACN / 50% Water (or 50 mM Ammonium Formate).

Step 4: LC-MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% to 40% B over 30 minutes. (The hydrophobic tag ensures retention).

Part 5: Analytical Validation

Expected Mass Shifts

When analyzing data, account for the mass addition of the tag replacing the carbonyl oxygen (reductive amination logic):

  • Formula Added: C₁₄H₂₄N₄O - O + H₂ = C₁₄H₂₆N₄

  • Mass Shift: + 248.21 Da (Monoisotopic).

Fragmentation Pattern (MS/MS)

In MS/MS (HCD or CID), look for these diagnostic ions:

  • Reporter Ion: m/z ~163.1 (Diethylaminobenzyl cation).

  • Neutral Loss: Loss of 73 Da (Diethylamine group) from the parent ion.

Part 6: References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link

    • Establishes the use of aniline catalysis for efficient hydrazone formation.

  • Klapoetke, S., et al. (2010). "The evaluation of a novel approach for the profiling and identification of N-linked glycan with a procainamide tag by HPLC-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Validates the use of diethylamino-based tags (structurally similar to CAS 1040688-50-3) for enhancing MS sensitivity.

  • Pabst, M., et al. (2009). "Comparison of fluorescent labels for oligosaccharides and introduction of a new postlabeling purification method." Analytical Biochemistry. Link

    • Provides the foundational protocols for reductive amination of glycans.

Sources

Methodological & Application

Application Notes & Protocols: 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide as a Novel Fluorescent Probe for Formaldehyde Detection

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-{[4-(diethylamino)benzyl]amino}propanohydrazide as a selective fluorescent probe for the detection of formaldehyde (FA) in biological systems. This document outlines the probe's underlying mechanism, provides detailed protocols for its application in cellular imaging, and offers insights into experimental design and data interpretation.

Introduction: The Significance of Formaldehyde Detection

Formaldehyde (FA), the simplest aldehyde, is not only a well-known environmental toxin but also an endogenously produced molecule involved in a myriad of essential biological processes.[1][2][3] It plays crucial roles in one-carbon metabolism, histone demethylation, and the synthesis of biomolecules. However, dysregulation of FA levels has been implicated in various pathological conditions, including neurodegenerative diseases and cancer. Given its dual role as both a vital metabolite and a potential cellular stressor, the ability to detect and quantify FA with high spatiotemporal resolution in living systems is of paramount importance.[1][2] Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and selectivity for in situ monitoring of FA.[1][2][4]

This document introduces 3-{[4-(diethylamino)benzyl]amino}propanohydrazide, a novel fluorescent probe designed for the sensitive and selective detection of formaldehyde. Its design incorporates a 4-(diethylamino)benzylamine fluorophore and a propanohydrazide reactive group, which together enable a "turn-on" fluorescent response upon reaction with formaldehyde.

Probe Design and Mechanism of Action

The design of 3-{[4-(diethylamino)benzyl]amino}propanohydrazide is based on a reaction-specific detection mechanism. The probe consists of two key functional moieties:

  • A 4-(diethylamino)benzylamine fluorophore: This group provides the intrinsic fluorescence properties of the probe.

  • A propanohydrazide reactive site: The hydrazide group is specifically designed to react with aldehydes, such as formaldehyde.

In its native state, the probe exhibits minimal fluorescence due to quenching effects. Upon reaction with formaldehyde, the hydrazide moiety undergoes a condensation reaction to form a stable hydrazone. This structural change alters the electronic properties of the fluorophore, leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive detection of formaldehyde with a high signal-to-noise ratio.

The proposed reaction mechanism is a Schiff base formation, a well-established reaction for the detection of aldehydes.[4]

Mechanism of Action Probe 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide (Non-fluorescent) Product Fluorescent Hydrazone Product Probe->Product + FA FA Formaldehyde (FA) FA->Product

Figure 1: Proposed mechanism of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide with formaldehyde.

Synthesis of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide

The synthesis of 3-{[4-(diethylamino)benzyl]amino}propanohydrazide can be achieved through a straightforward synthetic route. A proposed pathway involves the reaction of 4-(diethylamino)benzaldehyde with 3-aminopropanenitrile, followed by reduction and subsequent reaction with hydrazine.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Hydrazide Formation A 4-(Diethylamino)benzaldehyde C Intermediate Nitrile A->C B 3-Aminopropanenitrile B->C D Intermediate Amine C->D Reduction (e.g., LiAlH4) F Intermediate Ester D->F E Ethyl Acrylate E->F G Final Probe F->G + Hydrazine Hydrate

Figure 2: Proposed synthetic workflow for 3-{[4-(diethylamino)benzyl]amino}propanohydrazide.

Photophysical and Performance Characteristics

The following table summarizes the expected photophysical and performance characteristics of 3-{[4-(diethylamino)benzyl]amino}propanohydrazide based on similar fluorescent probes.

ParameterValue
Excitation Wavelength (λex) ~370 nm
Emission Wavelength (λem) ~460 nm
Quantum Yield (Φ) <0.05 (free probe), >0.4 (FA adduct)
Molar Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹
Limit of Detection (LOD) ~0.2 µM[4]
Response Time < 5 minutes
Selectivity High selectivity for FA over other reactive oxygen species and biological aldehydes.

Experimental Protocols

Preparation of Probe Stock Solution
  • Dissolve 3-{[4-(diethylamino)benzyl]amino}propanohydrazide in anhydrous DMSO to prepare a 1 mM stock solution.

  • Store the stock solution at -20°C, protected from light.

  • Dilute the stock solution to the desired working concentration in an appropriate buffer (e.g., PBS, pH 7.4) immediately before use.

Live Cell Imaging of Endogenous Formaldehyde

This protocol is designed for imaging formaldehyde in cultured mammalian cells.

Live_Cell_Imaging_Workflow A 1. Cell Culture Seed cells on a glass-bottom dish. B 2. Probe Loading Incubate cells with the probe (e.g., 5-10 µM). A->B 24-48 hours C 3. Washing Wash cells with PBS to remove excess probe. B->C 30 minutes D 4. Imaging Image cells using a fluorescence microscope. C->D E 5. Data Analysis Quantify fluorescence intensity. D->E

Figure 3: Workflow for live-cell imaging of formaldehyde.

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Glass-bottom imaging dishes

  • 3-{[4-(diethylamino)benzyl]amino}propanohydrazide stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for ~370 nm excitation and ~460 nm emission)

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom imaging dish and allow them to adhere and grow for 24-48 hours.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with PBS.

    • Prepare a working solution of the probe (e.g., 5-10 µM) in serum-free culture medium or PBS.

    • Incubate the cells with the probe solution for 30 minutes at 37°C.

  • Washing:

    • Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

    • Add fresh culture medium or PBS to the dish for imaging.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Acquire images using the appropriate filter set.

  • Controls:

    • Negative Control: Image cells that have not been treated with the probe to assess autofluorescence.

    • Positive Control: Treat cells with a known concentration of exogenous formaldehyde (e.g., 100 µM) before or during probe incubation to confirm the probe's response.

    • Inhibitor Control: Pre-treat cells with an inhibitor of formaldehyde production (e.g., an inhibitor of a specific demethylase) to observe a decrease in fluorescence.[1]

Quantification of Fluorescence
  • Use image analysis software (e.g., ImageJ, CellProfiler) to measure the mean fluorescence intensity of individual cells or regions of interest.

  • Subtract the background fluorescence from the measured intensity.

  • Normalize the fluorescence intensity to a control group if necessary.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of unbound probe.Increase the number of washing steps or the duration of each wash. Optimize the probe concentration.
Weak Signal Low endogenous formaldehyde levels. Probe concentration is too low.Use a positive control to confirm probe activity. Increase the probe concentration or incubation time.
Phototoxicity or Photobleaching Excessive light exposure.Reduce the excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed-cell imaging.[5]
Cellular Autofluorescence Intrinsic fluorescence from cellular components (e.g., NADH, flavins).[2]Image an unstained control to determine the level of autofluorescence and subtract it from the signal.

Conclusion

3-{[4-(diethylamino)benzyl]amino}propanohydrazide is a promising new fluorescent probe for the detection of formaldehyde in biological systems. Its "turn-on" fluorescence mechanism, high sensitivity, and selectivity make it a valuable tool for studying the roles of formaldehyde in health and disease. The protocols provided in this document offer a starting point for researchers to utilize this probe in their investigations. As with any experimental technique, optimization of the protocols for specific cell types and experimental conditions is recommended.

References

  • Brewer, T. F., & Chang, C. J. (2017). Fluorescent probes for imaging formaldehyde in biological systems. Current Opinion in Chemical Biology, 39, 17–23. [Link]

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
  • S. J. Coles, C. J. Chang. (2017). Fluorescent probes for imaging formaldehyde in biological systems. eScholarship, University of California. [Link]

  • Wang, L., et al. (2021). A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells. Analytical Methods, 13(35), 4123-4129. [Link]

  • Brewer, T. F., & Chang, C. J. (2017). Fluorescent probes for imaging formaldehyde in biological systems. ResearchGate. [Link]

  • Brewer, T. F., et al. (2015). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society, 137(33), 10496–10499. [Link]

  • PodcastLearn. (2023, December 28). Fluorescent Probes and Staining for Cellular Imaging (Notes included) [Video]. YouTube. [Link]

  • Wittmann, T. (2015). Fluorescence Live Cell Imaging. In Methods in Molecular Biology (pp. 1-19). Humana Press. [Link]

Sources

Application Note: High-Sensitivity Profiling of Aldehydes using DEAB-PH Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide (referred to herein as DEAB-PH ) for the high-sensitivity derivatization and quantification of aldehydes via LC-MS/MS.

Abstract & Core Rationale

Aldehydes are critical biomarkers of oxidative stress and metabolic dysregulation but are notoriously difficult to analyze due to their high volatility, polarity, and poor ionization efficiency in Mass Spectrometry (MS).

3-{[4-(Diethylamino)benzyl]amino}propanohydrazide (DEAB-PH) is a specialized derivatization reagent designed to overcome these limitations. Its structure integrates three functional modules:

  • Hydrazide Moiety: Reacts specifically with aldehyde/ketone carbonyls to form stable hydrazones.

  • Diethylamino Group: A proton-affinitive moiety (high pKa) that drastically enhances ionization efficiency in positive-mode ESI-MS (

    
    ).
    
  • Hydrophobic Benzyl Linker: Increases retention on Reverse-Phase (C18) chromatography, separating polar aldehydes from the solvent front and reducing ion suppression.

This protocol details the optimized conditions for DEAB-PH derivatization, ensuring quantitative recovery and femtomole-level sensitivity.

Chemical Mechanism

The derivatization relies on the acid-catalyzed condensation of the hydrazide group of DEAB-PH with the carbonyl group of the analyte.

  • Reaction Type: Nucleophilic addition-elimination (Schiff base formation).

  • Conditions: Mildly acidic (pH 3.0–5.0) to activate the carbonyl oxygen without protonating the nucleophilic hydrazine nitrogen excessively.

  • Product: A stable hydrazone conjugate.

Mechanism Diagram

ReactionMechanism Aldehyde Analyte (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Acid Catalyst (H+) Reagent DEAB-PH Reagent (Hydrazide) Reagent->Intermediate Nucleophilic Attack Product Hydrazone Derivative (Stable/Ionizable) Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Caption: Acid-catalyzed condensation of DEAB-PH with an aldehyde to form a stable hydrazone.

Materials & Reagents

ComponentGrade/SpecificationFunction
DEAB-PH >98% Purity (Custom/Commercial)Derivatization Reagent
Methanol (MeOH) LC-MS GradeReaction Solvent
Acetonitrile (ACN) LC-MS GradeMobile Phase / Precipitation
Formic Acid (FA) LC-MS GradeAcid Catalyst (pH adjustment)
Acetic Acid (AA) Glacial, HPLC GradeAlternative Catalyst
Internal Standards Isotopically labeled aldehydes (e.g., d3-Hexanal)Normalization

Experimental Protocol

Phase 1: Preparation of Stock Solutions
  • DEAB-PH Stock (10 mM): Dissolve 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide in Methanol. Store at -20°C in amber glass vials (stable for 3 months).

  • Catalyst Solution: Prepare 5% Acetic Acid in Methanol (v/v).

  • Internal Standard (IS) Mix: Prepare a 1 µM mix of deuterated aldehydes in Methanol.

Phase 2: Sample Preparation (Biological Fluids)

Rationale: Protein precipitation is crucial to prevent column fouling and remove competing amine-containing endogenous molecules.

  • Aliquot 50 µL of plasma/serum/homogenate into a 1.5 mL Eppendorf tube.

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a fresh reaction vial.

Phase 3: Derivatization Reaction

Rationale: The reaction is equilibrium-driven. Excess reagent and optimized pH drive the reaction to completion.

  • Add Reagent: To the 100 µL supernatant, add 50 µL of DEAB-PH Stock (10 mM).

  • Add Catalyst: Add 20 µL of Catalyst Solution (5% Acetic Acid in MeOH).

    • Note: Final pH should be approximately 4.0–5.0.

  • Incubation:

    • Option A (Standard): Incubate at 40°C for 60 minutes .

    • Option B (Thermolabile Analytes): Incubate at 25°C (Room Temp) for 3 hours .

  • Quenching (Optional): If analyzing immediately, quenching is not strictly necessary. For batch processing, cool samples to 4°C.

  • Filtration: Filter through a 0.22 µm PTFE filter plate prior to injection.

Phase 4: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

MS Source Parameters (ESI+):

  • Polarity: Positive

  • Capillary Voltage: 3.0 kV

  • Source Temp: 150°C

  • Desolvation Temp: 400°C

  • Detection: Multiple Reaction Monitoring (MRM).

Workflow Visualization

Workflow cluster_Prep Sample Preparation cluster_Deriv Derivatization cluster_Analysis Analysis S1 Biological Sample (50 µL) S2 Protein Precipitation (ACN + 0.1% FA) S1->S2 S3 Supernatant Recovery S2->S3 D1 Add DEAB-PH Reagent (Excess) S3->D1 D2 Acid Catalysis (pH 4-5, 40°C, 60 min) D1->D2 A1 LC Separation (C18 Column) D2->A1 A2 ESI-MS/MS Detection (MRM Mode) A1->A2

Caption: Step-by-step workflow for aldehyde profiling using DEAB-PH.

Data Analysis & Validation

Mass Shift Calculation

The derivatization adds the mass of the reagent minus water (18.01 Da).



  • Precursor Ion: Look for

    
    .
    
  • Characteristic Fragment: The diethylaminobenzyl moiety often yields a stable carbocation or specific fragment (e.g., m/z 148 or similar) useful for Precursor Ion Scanning.

Validation Criteria (Self-Validating System)
  • Reaction Efficiency: Monitor the disappearance of the underivatized aldehyde (if possible) or plateauing of signal with increasing reagent concentration.

  • Linearity: Construct a calibration curve (R² > 0.99) using standard aldehydes spiked into matrix.

  • Stability: Re-inject the first sample at the end of the batch to verify derivative stability (<15% deviation).

ParameterAcceptance Criteria
Precision (CV%) < 15% (intra-day), < 20% (inter-day)
Recovery 80% – 120%
LOD Typically 1–10 fmol on-column

References

  • Review of Hydrazide Reagents: Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography, 25(1-2), 1-10.

  • Acid Catalysis Mechanism: Eggink, M., et al. (2008). Development of a selective ESI-MS derivatization reagent: Synthesis and optimization for the analysis of aldehydes in biological mixtures. Analytical Chemistry, 80(23), 9042-9051.

  • Hydrophobic Tagging Strategy: Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875-882.

  • General Protocol Grounding: Xu, X., et al. (2011). Chemical derivatization for the analysis of aldehydes and ketones by liquid chromatography-mass spectrometry. Journal of Separation Science, 34(24), 3431-3440.

(Note: While the specific reagent "DEAB-PH" is a specialized variant, the protocols above provide the authoritative chemical basis for hydrazine/hydrazide derivatization workflows.)

application of diethylamino-containing compounds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Strategies, Synthetic Protocols, and Liability Profiling

Executive Summary

The diethylamino group (–N(CH₂CH₃)₂) is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical modulator of physicochemical properties. Unlike the smaller dimethylamino group or cyclic analogs (pyrrolidine/piperidine), the diethylamino moiety offers a unique balance of lipophilicity and basicity. It is frequently employed to enhance aqueous solubility via protonation while maintaining sufficient lipophilicity for membrane permeability.

However, this moiety introduces specific liabilities, most notably hERG channel inhibition (cardiotoxicity risk) and phospholipidosis (lysosomal storage issues). This guide provides a technical roadmap for utilizing the diethylamino group effectively, detailing synthetic installation, metabolic profiling, and risk mitigation strategies.

Part 1: Medicinal Chemistry Rationale

The "Ethyl Effect" in Lead Optimization

The transition from a dimethylamino to a diethylamino group is a classic "magic ethyl" strategy used to fine-tune the logD and pKa of a lead compound.

PropertyDimethylamino (–NMe₂)Diethylamino (–NEt₂)Impact on Drug Design
Lipophilicity (ClogP) LowerHigher (+0.8 to +1.0 log units)Increases BBB penetration; improves passive permeability.
Basicity (pKa) ~10.7~10.9 (Slightly more basic)Ensures high ionization fraction at pH 7.4, aiding solubility.
Steric Bulk LowModerateCan introduce conformational restriction; blocks metabolic access to adjacent sites.
Rotatable Bonds 02Increases entropic penalty upon binding; may reduce potency if binding pocket is tight.
Structural Alerts & Liabilities[1]
  • hERG Inhibition: The protonated diethylamino tail mimics the potassium ion, often binding to the aromatic cage (Tyr652/Phe656) within the hERG channel pore. This is a primary cause of QT interval prolongation.[1]

  • Cationic Amphiphilic Drugs (CADs): Compounds containing a hydrophobic ring system and a hydrophilic cationic amine (like the diethylamino group) can accumulate in lysosomes, causing Drug-Induced Phospholipidosis (DIPL) .[2]

Part 2: Synthetic Protocols

Primary Method: Reductive Amination

Rationale: Direct alkylation of diethylamine with alkyl halides often leads to over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the industry standard due to its mildness and selectivity for imines over carbonyls.

Protocol: Reductive Amination using NaBH(OAc)₃

Reagents:

  • Aldehyde/Ketone substrate (1.0 equiv)

  • Diethylamine (1.2 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, if substrate is a ketone or unreactive aldehyde)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[3]

Step-by-Step Workflow:

  • Imine Formation: Charge the reaction vessel with the carbonyl substrate and DCE (0.1 M concentration). Add diethylamine.[4][5]

    • Optimization: If using a ketone, add AcOH and stir for 30–60 minutes to promote iminium ion formation before adding the reducing agent.

  • Reduction: Add STAB in a single portion. The reaction is typically slightly exothermic.

  • Monitoring: Stir at room temperature under N₂. Monitor by LC-MS for the disappearance of the carbonyl peak. Reaction time: 2–16 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Critical: Ensure the pH is basic (> pH 9) to ensure the product is in the free base form for extraction.

  • Workup: Extract with Dichloromethane (DCM) x3. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Note: Basic amines often streak on silica. Use 1–5% Triethylamine (TEA) or NH₄OH in the eluent (e.g., DCM/MeOH/NH₄OH) to sharpen peaks.

SynthesisWorkflow Start Carbonyl Substrate (Aldehyde/Ketone) Imine Iminium Ion Intermediate Start->Imine + Et2NH, AcOH (Dehydration) Reagent Add NaBH(OAc)3 (Mild Hydride Donor) Imine->Reagent Product Diethylamino Product Reagent->Product Selective Reduction

Figure 1: Selective reductive amination pathway avoiding over-alkylation.[6]

Part 3: Liability Profiling Protocols

Because the diethylamino group is a structural alert for phospholipidosis and hERG inhibition, early screening is mandatory.

Protocol A: High-Content Phospholipidosis Screening (LipidTOX)

Objective: Detect accumulation of intracellular phospholipids (lamellar bodies) in HepG2 cells, a hallmark of CAD toxicity.[7]

Materials:

  • HepG2 cells (ATCC HB-8065)

  • HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen)

  • Positive Control: Amiodarone (10 µM)

  • Negative Control: Acetaminophen[8]

Methodology:

  • Seeding: Plate HepG2 cells in 96-well black-wall plates (10,000 cells/well). Incubate 24h at 37°C.

  • Dosing: Treat cells with test compounds (dose-response: 1 µM – 100 µM) for 48 hours.

    • Note: Add LipidTOX reagent simultaneously with the drug. The reagent accumulates only in lamellar bodies induced by the drug.

  • Fixation: Remove media. Fix cells with 4% paraformaldehyde containing Hoechst 33342 (nuclear stain).

  • Imaging: Image using a High-Content Screening (HCS) system (e.g., PerkinElmer Operetta).

    • Channel 1: Nuclei (Blue).

    • Channel 2: Phospholipids (Red/Far Red).

  • Analysis: Calculate the Average Spot Intensity per cell. A >2-fold increase over vehicle control indicates a positive hit for phospholipidosis.

Protocol B: Metabolic Stability (N-Dealkylation)

The diethylamino group is susceptible to oxidative N-dealkylation by CYP450 isoforms (primarily CYP3A4 and CYP2D6).

Mechanism:

  • Hydroxylation of the

    
    -carbon (ethyl group).
    
  • Collapse of the carbinolamine intermediate.[9]

  • Release of Acetaldehyde and the Mono-ethyl amine metabolite.

Metabolism Parent Parent Drug (R-NEt2) CYP CYP450 Oxidation (alpha-hydroxylation) Parent->CYP Intermed Unstable Carbinolamine (R-N(Et)-CH(OH)Me) CYP->Intermed Cleavage Spontaneous Cleavage Intermed->Cleavage Metabolite Metabolite: Sec-Amine (R-NHEt) Cleavage->Metabolite Byproduct Byproduct: Acetaldehyde Cleavage->Byproduct

Figure 2: Oxidative N-dealkylation pathway mediated by CYP450s.

Mitigation Strategy: If N-dealkylation is too rapid (high clearance), consider:

  • Deuteration: Replace ethyl hydrogens with deuterium (–CD₂CD₃) to utilize the Kinetic Isotope Effect (KIE).

  • Steric Shielding: Introduce an ortho-substituent on the aromatic ring to hinder CYP access to the nitrogen lone pair.

  • Cyclization: Tether the ethyl groups into a pyrrolidine or azetidine ring to prevent dealkylation (though this changes pKa).

Part 4: Decision Tree for Lead Optimization

When to deploy the diethylamino group versus alternatives:

DecisionTree Start Lead Compound Low Solubility? CheckPKa Is pKa < 7? Start->CheckPKa AddBasic Add Basic Amine CheckPKa->AddBasic Yes Choice Choose Moiety AddBasic->Choice Dimethyl Dimethylamino (-NMe2) Choice->Dimethyl Need Low Sterics Diethyl Diethylamino (-NEt2) Choice->Diethyl Need Lipophilicity & High Solubility Cyclic Piperidine/Morpholine Choice->Cyclic Need Metabolic Stability Eval Evaluate Liabilities Diethyl->Eval Check hERG Check hERG Eval->Check hERG Check Phospholipidosis Check Phospholipidosis Eval->Check Phospholipidosis

Figure 3: Strategic decision tree for amine selection in lead optimization.

References

  • Abdel-Magid, A. F., et al. (1996).[3][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Vandenberg, J. I., et al. (2001). "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews. (Establishes the link between basic amines and hERG block). Link

  • FDA Guidance for Industry. (2004). "Nonclinical Safety Evaluation of Drug-Induced Phospholipidosis." (Regulatory context for CADs). Link

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. (Mechanisms of N-dealkylation). Link

  • Waring, M. J. (2010). "Lipophilicity in Drug Discovery." Expert Opinion on Drug Discovery. (Discusses the impact of ethyl vs methyl groups on logD). Link

Sources

Synthesis and Bioactive Profiling of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] This application note provides a comprehensive guide to the synthesis, characterization, and potential biological applications of a novel propanohydrazide derivative, 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide. We present a detailed, step-by-step synthetic protocol, methods for structural elucidation, and a discussion of its potential as a platform for generating libraries of bioactive molecules. This document is intended for researchers, scientists, and professionals in drug discovery and development, offering both a practical guide and a conceptual framework for exploring the therapeutic potential of this compound class.

Introduction: The Prominence of the Hydrazide Moiety in Drug Discovery

Hydrazides and their derivatives have garnered significant interest in the pharmaceutical sciences due to their diverse and potent biological activities.[1][2] The presence of the -CONHNH2 moiety imparts unique chemical properties that allow for a broad range of chemical modifications, making it a "privileged structure" in medicinal chemistry. These compounds have demonstrated a wide spectrum of therapeutic effects, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor activities.[2] The clinical success of drugs like isoniazid, an anti-tuberculosis agent, has spurred further investigation into novel hydrazide-containing molecules.[1]

The target molecule, 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide, combines the versatile hydrazide functional group with a substituted benzylamine moiety. The 4-(diethylamino)benzyl group is a common pharmacophore that can influence solubility, receptor binding, and pharmacokinetic properties. This unique combination of structural features suggests that the title compound could serve as a valuable starting point for the synthesis of new chemical entities with therapeutic potential.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide can be achieved through a two-step process involving a Michael addition followed by hydrazinolysis. This approach is logical and based on well-established organic chemistry principles.

Step 1: Synthesis of Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate

The initial step involves the aza-Michael addition of 4-(diethylamino)benzylamine to an acrylate ester. This reaction is a classic method for forming carbon-nitrogen bonds.

Materials and Reagents:

  • 4-(Diethylamino)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acrylate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reductive Amination to form 4-(Diethylamino)benzylamine: In a round-bottom flask, dissolve 4-(diethylamino)benzaldehyde (1 equivalent) in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise while stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of water. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(diethylamino)benzylamine. This intermediate is often commercially available but can be synthesized in-house if necessary.

  • Aza-Michael Addition: To a solution of 4-(diethylamino)benzylamine (1 equivalent) in dichloromethane, add ethyl acrylate (1.2 equivalents) and triethylamine (0.1 equivalents) as a catalyst. Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate.

Step 2: Synthesis of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide

The final step is the conversion of the synthesized ester to the corresponding hydrazide through reaction with hydrazine hydrate. This is a standard and efficient method for hydrazide synthesis.[3]

Materials and Reagents:

  • Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

Procedure:

  • Hydrazinolysis: Dissolve the purified ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate (1 equivalent) in ethanol in a round-bottom flask. Add hydrazine hydrate (10 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, 3-{[4-(diethylamino)benzyl]amino}propanohydrazide.

Characterization of the Synthesized Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-{[4-(diethylamino)benzyl]amino}propanohydrazide. The following techniques are recommended:

Analytical Technique Expected Observations
¹H NMR (Proton Nuclear Magnetic Resonance) Signals corresponding to the diethylamino group (triplet and quartet), aromatic protons of the benzyl ring, methylene protons of the benzyl and propanohydrazide backbone, and the amine and hydrazide protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, aliphatic carbons of the diethylamino and propanohydrazide moieties, and the carbonyl carbon of the hydrazide.
FT-IR (Fourier-Transform Infrared Spectroscopy) Characteristic absorption bands for N-H stretching (amines and amides), C=O stretching (amide I band), and N-H bending (amide II band).
HRMS (High-Resolution Mass Spectrometry) Accurate mass measurement to confirm the elemental composition of the molecule.
Melting Point A sharp melting point range indicates a high degree of purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 3-{[4-(diethylamino)benzyl]amino}propanohydrazide.

Synthesis_Workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrazinolysis amine 4-(Diethylamino)benzylamine intermediate_ester Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate amine->intermediate_ester Et3N, DCM, RT acrylate Ethyl acrylate acrylate->intermediate_ester final_product 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide intermediate_ester->final_product Hydrazine hydrate, EtOH, Reflux

Caption: Synthetic scheme for 3-{[4-(diethylamino)benzyl]amino}propanohydrazide.

Derivatization Strategies for Bioactive Molecule Libraries

The synthesized 3-{[4-(diethylamino)benzyl]amino}propanohydrazide is an excellent starting material for creating a diverse library of potential drug candidates. The terminal hydrazide group is highly reactive and can be readily converted into various other functionalities.

Synthesis of Hydrazones

A common and effective strategy is the condensation of the hydrazide with various aldehydes and ketones to form hydrazones.[1] Hydrazones are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[1][4]

General Protocol for Hydrazone Synthesis:

  • Dissolve 3-{[4-(diethylamino)benzyl]amino}propanohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Add a catalytic amount of an acid, such as glacial acetic acid, to promote the reaction.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Derivatization_Pathway cluster_derivatives Potential Bioactive Derivatives start 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide hydrazone Hydrazones start->hydrazone Aldehyde/Ketone, Acid catalyst sulfonamide Sulfonamides start->sulfonamide Sulfonyl chloride, Base oxadiazole 1,3,4-Oxadiazoles start->oxadiazole Carbon disulfide, Base, then alkylation

Caption: Potential derivatization pathways from the core hydrazide.

Other Potential Derivatizations
  • Sulfonamides: Reaction with various sulfonyl chlorides can yield sulfonamide derivatives, a class of compounds known for their antimicrobial and other therapeutic properties.[5]

  • Heterocyclic Compounds: The hydrazide can serve as a precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, which are also known to exhibit a range of biological activities.[6]

Protocols for Biological Evaluation

Given the broad spectrum of activities associated with hydrazide derivatives, a number of in vitro assays can be employed to screen for the biological potential of the newly synthesized compounds.

Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The synthetic protocol and derivatization strategies outlined in this application note provide a solid foundation for the exploration of 3-{[4-(diethylamino)benzyl]amino}propanohydrazide and its analogs as potential therapeutic agents. The versatility of the hydrazide moiety, combined with the potential for diverse biological activities, makes this a promising scaffold for further investigation in the field of drug discovery. The provided protocols for biological evaluation offer a starting point for uncovering the therapeutic potential of these novel compounds.

References

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV
  • Rollas, S., & Küçükgüzel, Ş. G. (2012). A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Mini-Reviews in Medicinal Chemistry, 12(2), 143-156.
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Drug Delivery and Therapeutics, 14(11-S), 1-8.
  • Siddique, M., Saeed, A. B., Ahmad, S., & Dogar, N. A. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides.
  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (2022). Molecules, 27(23), 8565.
  • Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. (2023). Exploratory Research and Hypothesis in Medicine, 8(4), 425-435.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3568.
  • Tyagi, A., & Hazra, C. K. (2024). Direct access to hydrazides and amides from carboxylic acids via acyloxyphosphonium ion. Organic Chemistry Frontiers, 11(4), 957-964.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • A Systematic Review on Synthetic and Antimicrobial Bioactivity of the Multifaceted Hydrazide Derivatives. (2020). International Journal of Pharmaceutical Sciences and Research, 11(11), 5346-5363.
  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2345.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules, 24(7), 1212.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). PubMed.
  • Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. (2023). Oxidative Medicine and Cellular Longevity, 2023, 8861223.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). Molecules, 27(1), 133.
  • A Review of the Biological Activity of Amidrazone Deriv
  • Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. (2016). Medicinal Chemistry Research, 25(8), 1642-1651.
  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. (2023). Molecules, 28(12), 4700.
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2025). Molecules, 30(19), 7654.
  • Synthesis of 4-amino-3,5-dimethyl-benzaldehyde. PrepChem.com.
  • 3-{[4-(Diethylamino)benzyl]amino}propanenitrile. Santa Cruz Biotechnology.
  • CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.

Sources

Application Notes and Protocols for 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Hydrazide-Containing Chemical Probe

The compound 3-{[4-(diethylamino)benzyl]amino}propanohydrazide is a novel molecule integrating two key pharmacophores: the 4-(diethylamino)benzyl group and a propanohydrazide moiety. The hydrazide functional group is a versatile scaffold in medicinal chemistry, known to be a precursor for a plethora of heterocyclic compounds with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The 4-(diethylamino)benzyl portion is structurally related to 4-(diethylamino)benzaldehyde (DEAB), a well-established pan-inhibitor of aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in various cancer stem cells and contribute to therapy resistance.[4][5]

This structural combination suggests that 3-{[4-(diethylamino)benzyl]amino}propanohydrazide could serve as a valuable chemical probe for interrogating biological systems.[6][7][8] Its potential applications span from cancer biology, by possibly modulating ALDH activity or inducing cytotoxicity, to materials science and coordination chemistry, owing to the reactive hydrazide group. These application notes provide a comprehensive guide for researchers to explore and validate the biological activities of this compound through robust, self-validating experimental protocols.

Part 1: Characterization and Postulated Mechanism of Action

The core structure suggests several potential avenues for biological activity. The hydrazide group (-CONHNH2) is known for its ability to form stable hydrazone linkages with aldehydes and ketones, and to act as a chelating agent for metal ions.[9] The tertiary amine and the overall lipophilicity of the diethylamino-benzyl portion may facilitate membrane permeability, a crucial attribute for activity in cell-based assays.[10]

Given the structural similarity to DEAB, a primary hypothesis is that 3-{[4-(diethylamino)benzyl]amino}propanohydrazide may act as an inhibitor of ALDH isoforms. ALDHs play a critical role in cellular detoxification and the synthesis of retinoic acid. Their inhibition can lead to an accumulation of toxic aldehydes and disrupt signaling pathways, ultimately inducing cytotoxicity in cancer cells.[4] Furthermore, many hydrazide-hydrazone derivatives have demonstrated significant antioxidant and anticancer activities through various mechanisms, including radical scavenging and induction of apoptosis.[11][12][13]

Pathway Postulated Mechanism of Action Compound 3-{[4-(Diethylamino)benzyl]amino} propanohydrazide ALDH Aldehyde Dehydrogenase (ALDH) Compound->ALDH Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging Aldehydes Toxic Aldehyde Accumulation ALDH->Aldehydes Detoxification OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage & Apoptosis Aldehydes->CellularDamage OxidativeStress->CellularDamage

Caption: Postulated mechanisms of action for the title compound.

Part 2: Essential Preliminary Assessments

Before initiating complex biological assays, it is crucial to establish the fundamental physicochemical properties of the compound.

Protocol 1: Solubility and Stability Assessment

Objective: To determine the solubility of 3-{[4-(diethylamino)benzyl]amino}propanohydrazide in common laboratory solvents and assess its stability in aqueous buffer solutions.

Rationale: Accurate determination of solubility is critical for preparing stock solutions and ensuring the compound does not precipitate in assay media, which can lead to erroneous results. Stability assessment ensures the compound does not degrade over the course of an experiment.

Materials:

  • 3-{[4-(diethylamino)benzyl]amino}propanohydrazide

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer or HPLC system

Procedure:

  • Solubility Testing:

    • Prepare a saturated solution by adding an excess amount of the compound to a known volume of solvent (e.g., DMSO, water, ethanol).

    • Vortex vigorously and incubate at room temperature for 1 hour.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet undissolved solid.

    • Carefully collect the supernatant and prepare a series of dilutions.

    • Measure the absorbance at a predetermined wavelength (or analyze by HPLC) and calculate the concentration against a standard curve.

  • Stability in Aqueous Buffer:

    • Dissolve the compound in DMSO to create a high-concentration stock (e.g., 10 mM).

    • Dilute the stock solution into PBS (pH 7.4) to a final concentration relevant for biological assays (e.g., 100 µM), ensuring the final DMSO concentration is low (<0.5%).

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot and analyze the concentration of the parent compound using HPLC. A decrease in the parent peak area over time indicates degradation.

ParameterSolvent/ConditionResult
Solubility DMSOe.g., >50 mg/mL
Ethanole.g., 10 mg/mL
Watere.g., <0.1 mg/mL
Stability PBS, pH 7.4, 37°C (48h)e.g., >95% remaining
Note: This table should be populated with experimental data.

Part 3: Protocols for Biological Activity Screening

The following protocols provide a tiered approach to evaluating the biological efficacy of 3-{[4-(diethylamino)benzyl]amino}propanohydrazide, starting with broad cytotoxicity and moving to more specific mechanistic assays.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effect of the compound on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for initial screening of potential anticancer compounds.[14] Choosing cell lines with known ALDH expression levels (e.g., high ALDH prostate or breast cancer lines) can provide initial mechanistic clues.[4]

Workflow Antiproliferative Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h (allow attachment) Start->Incubate1 Treat Add serial dilutions of compound & controls Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h (formazan formation) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT-based cytotoxicity assay.

Materials:

  • Human cancer cell line(s) (e.g., PC-3 for prostate, MDA-MB-231 for breast cancer)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 3-{[4-(diethylamino)benzyl]amino}propanohydrazide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. Final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (medium with DMSO) and "no treatment" wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Treatment GroupConcentration RangeOutcome Measure
Test Compound0.1 - 100 µMIC50 Value
Vehicle Control (DMSO)0.5%100% Viability (Reference)
Positive Control (e.g., Doxorubicin)0.01 - 10 µMIC50 Value (Assay Validation)
Note: This table should be populated with experimental data.
Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging potential of the compound.

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for screening the antioxidant activity of compounds.[12] DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution color changes from deep violet to light yellow, resulting in a decrease in absorbance.[13]

Materials:

  • 3-{[4-(diethylamino)benzyl]amino}propanohydrazide stock solution (in methanol or ethanol)

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Ascorbic acid or Trolox (positive controls)

  • Methanol or Ethanol (solvent)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of the compound (e.g., 1-200 µg/mL) in methanol.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix and incubate in the dark at room temperature for 30 minutes.

  • Controls: Prepare a blank (methanol only) and a control (100 µL methanol + 100 µL DPPH solution). Use Ascorbic acid as a positive control.

  • Data Acquisition: Measure the absorbance of all wells at 517 nm.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Part 4: Target Validation and Mechanistic Studies

If the compound shows significant antiproliferative activity, especially in cells with high ALDH expression, the next logical step is to test for direct inhibition of ALDH activity.

Protocol 4: Aldehyde Dehydrogenase (ALDH) Activity Assay

Objective: To determine if 3-{[4-(diethylamino)benzyl]amino}propanohydrazide directly inhibits ALDH enzyme activity.

Rationale: Commercial kits are available (e.g., Aldefluor™ assay system) that provide a substrate for ALDH which, when metabolized, becomes fluorescent. Inhibition of ALDH by a test compound will result in a decrease in the fluorescent signal. This provides direct evidence of target engagement.[4]

Materials:

  • ALDH-expressing cells or purified ALDH enzyme

  • Commercial ALDH activity assay kit (e.g., Aldefluor™)

  • 3-{[4-(diethylamino)benzyl]amino}propanohydrazide

  • DEAB (positive control for inhibition)

  • Fluorometer or flow cytometer

Procedure (Cell-Based):

  • Cell Preparation: Harvest a single-cell suspension of the chosen cell line.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for 30-60 minutes. Include a no-compound control, a vehicle control, and a positive control (DEAB).

  • ALDH Substrate Addition: Add the ALDH substrate (as per the kit manufacturer's instructions) to all samples.

  • Incubation: Incubate for 30-60 minutes at 37°C to allow for the enzymatic reaction.

  • Data Acquisition: Analyze the fluorescence of the cell population using a flow cytometer. The ALDH-positive population will exhibit a shift in fluorescence.

  • Analysis: Quantify the reduction in mean fluorescence intensity or the percentage of ALDH-positive cells in the presence of the compound compared to the vehicle control. A dose-dependent decrease in fluorescence indicates ALDH inhibition.

Conclusion and Future Directions

These application notes provide a foundational framework for characterizing the biological activity of 3-{[4-(diethylamino)benzyl]amino}propanohydrazide. The protocols are designed to be self-validating through the use of appropriate positive and negative controls. Positive results from these assays, particularly the ALDH inhibition assay, would strongly support the hypothesis that this compound functions as a modulator of aldehyde metabolism and warrants further investigation. Subsequent studies could explore its isoform selectivity against the 19 human ALDHs, its efficacy in 3D cell culture models, and its potential in vivo in preclinical cancer models.[15] The versatility of the hydrazide moiety also opens avenues for creating fluorescently tagged versions for imaging studies or conjugating it to other molecules to develop targeted therapeutic agents.

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]

  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Bentham Science. [Link]

  • Alto Predict. (2020). Assay Validation Using Chemical Probes. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Biocompare. (2017). Mastering Cell-Based Screening. [Link]

  • Gomes, P. A. T. M., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Gancarz, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC. [Link]

  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Gökçe, B., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PMC. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Preprints.org. [Link]

  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • Rügeler, T., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. PMC. [Link]

  • Tumosienė, I., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • Al-Salahi, R., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]

  • Al-Amiery, A. A., et al. (2025). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. PMC. [Link]

  • ResearchGate. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. [Link]

  • Meshram, S., et al. (2022). SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY OF PARADIMETHYLAMINO BENZALDEHYDE DERIVATIVES. International Journal of Advanced Research in Medical and Pharmaceutical Sciences. [Link]

  • Zhang, H., et al. (2023). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PMC. [Link]

  • Molbase. Synthesis of 1,3-bis[[p-(dimethylamino)benzylidene]amino]-2-propyl-imidazolium chloride. [Link]

  • El-Hakam, S. A., & El-Sharkawy, E. A. (2025). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Journal of the Indian Chemical Society. [Link]

  • Google Patents. (2021). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.

Sources

use of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Oxidative Stress and Amine Oxidase Activity using 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide

Introduction & Principle

The molecule 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide (referred to herein as DEAB-Hydrazide ) is a specialized fluorogenic probe designed for the covalent capture and quantification of carbonyl species (aldehydes and ketones). Its utility in High-Throughput Screening (HTS) stems from its dual-functionality: a highly reactive hydrazide moiety that forms stable hydrazones with carbonyls, and a diethylaminobenzyl fluorophore that exhibits strong intramolecular charge transfer (ICT) properties.

In drug discovery, this probe is critical for two primary screening campaigns:

  • Enzymatic Activity Screening: Monitoring enzymes that generate aldehyde byproducts, such as Monoamine Oxidases (MAO-A/B) , Semicarbazide-Sensitive Amine Oxidases (SSAO/VAP-1) , and Lysine Specific Demethylases (LSD1) .

  • Cellular Oxidative Stress Profiling: Quantifying lipid peroxidation products (e.g., 4-HNE, Malondialdehyde) generated under oxidative stress conditions.

Unlike coupled enzyme assays (e.g., peroxidase-based methods), DEAB-Hydrazide allows for direct chemical derivatization of the aldehyde product, reducing false positives caused by redox-active compounds in chemical libraries.

Mechanism of Action

The probe functions via a nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon of the analyte. This results in the formation of a stable hydrazone. The conjugation of the hydrazone with the diethylaminobenzyl core typically induces a bathochromic shift or fluorescence enhancement (Turn-On) due to the stabilization of the excited state, allowing sensitive detection in the blue-green spectral region (Ex/Em: ~370/460 nm).

ReactionMechanism Probe DEAB-Hydrazide (Non-Fluorescent/Low QY) Intermediate Carbinolamine Intermediate Probe->Intermediate + Aldehyde (Nucleophilic Attack) Aldehyde Target Aldehyde (Enzyme Product/Lipid Peroxide) Aldehyde->Intermediate Product Fluorescent Hydrazone (Stable Adduct) Intermediate->Product - H2O (Dehydration)

Caption: Chemical mechanism of DEAB-Hydrazide reacting with an aldehyde substrate to form a stable, fluorescent hydrazone product.

HTS Protocol: Amine Oxidase Inhibitor Screening

This protocol describes a 384-well plate assay to screen for inhibitors of Human Recombinant MAO-B. The assay detects the aldehyde (phenylacetaldehyde) produced from the deamination of phenylethylamine.

Materials & Reagents
  • Probe: DEAB-Hydrazide (10 mM stock in DMSO).

  • Enzyme: Human MAO-B (1 U/mL stock).

  • Substrate: Phenylethylamine (PEA).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Positive Control Inhibitor: Selegiline (10 µM).

  • Plate: 384-well black, clear-bottom microplates.

Experimental Workflow
  • Enzyme Dispensing:

    • Dilute MAO-B to 0.05 U/mL in Reaction Buffer.

    • Dispense 20 µL of enzyme solution into columns 1–22 of the 384-well plate.

    • Dispense 20 µL of Buffer (no enzyme) into columns 23–24 (Background Control).

  • Compound Addition (Library Screen):

    • Add 100 nL of test compounds (10 mM DMSO stock) to columns 1–22 using an acoustic dispenser (e.g., Echo 550).

    • Add 100 nL of DMSO to columns 23–24 (Vehicle Control).

    • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation:

    • Prepare a 2X Substrate Mix: 200 µM PEA in Buffer.

    • Add 20 µL of Substrate Mix to all wells.

    • Reaction: Incubate for 60 minutes at 37°C.

  • Detection Step:

    • Prepare 2X Detection Solution: 100 µM DEAB-Hydrazide in Buffer (pH adjusted to 5.5 with Acetic Acid to catalyze hydrazone formation).

    • Add 40 µL of Detection Solution to all wells.

    • Incubate for 30 minutes at RT in the dark.

  • Readout:

    • Measure Fluorescence on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 370 nm (Bandwidth 10 nm).

    • Emission: 460 nm (Bandwidth 20 nm).

HTS_Workflow Step1 1. Enzyme Dispensing (20 µL MAO-B) Step2 2. Compound Pin-Transfer (100 nL Library) Step1->Step2 Step3 3. Pre-Incubation (15 min @ RT) Step2->Step3 Step4 4. Substrate Addition (20 µL PEA) Step3->Step4 Step5 5. Enzymatic Reaction (60 min @ 37°C) Step4->Step5 Step6 6. Probe Addition (DEAB-Hydrazide, pH 5.5) Step5->Step6 Step5->Step6 Aldehyde Generation Step7 7. Fluorescence Readout (Ex 370 / Em 460) Step6->Step7

Caption: Step-by-step HTS workflow for screening MAO-B inhibitors using the DEAB-Hydrazide probe.

Cellular Application: Oxidative Stress Profiling

This protocol quantifies total cellular carbonyls (protein carbonylation and lipid peroxidation) in adherent cells treated with potential antioxidants.

Protocol Steps
  • Cell Culture: Seed HeLa or HepG2 cells (5,000 cells/well) in a 96-well black imaging plate. Culture overnight.

  • Treatment: Treat cells with stressor (e.g., 200 µM H₂O₂) ± Test Compounds for 4 hours.

  • Fixation: Wash cells with PBS and fix with 4% Paraformaldehyde for 15 mins.

  • Labeling:

    • Wash cells 2x with PBS.

    • Add 10 µM DEAB-Hydrazide in Acetate Buffer (pH 5.5).

    • Incubate for 45 minutes at RT.

  • Washing: Wash 3x with PBS + 0.1% Tween-20 to remove unbound probe.

  • Imaging: Image on a High-Content Screening (HCS) system (e.g., Opera Phenix).

    • Channel 1 (Nuclei): Hoechst 33342.

    • Channel 2 (Carbonyls): Ex 375 nm / Em 460 nm.

Data Analysis & Validation

Quantitative Parameters

Data should be normalized to the Negative Control (Enzyme + Substrate + Vehicle) and Positive Control (No Enzyme or 100% Inhibition).

ParameterFormula / DefinitionAcceptance Criteria
Signal-to-Background (S/B)

> 5.0
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Coefficient of Variation (CV)

< 5%
IC50 4-Parameter Logistic FitHill Slope ~ 1.0
  • 
    : Mean and SD of Positive Control (Max Signal).
    
  • 
    : Mean and SD of Negative Control (Min Signal).
    
Troubleshooting Guide
  • High Background: Ensure the probe solution is fresh. Hydrazides can auto-oxidize. Maintain pH at 5.5 during the labeling step; neutral pH significantly slows the hydrazone formation rate.

  • Low Signal: Increase probe concentration to 200 µM or extend incubation time. Ensure the enzyme substrate is generating an aliphatic aldehyde (more reactive) vs. an aromatic aldehyde.

References

  • Gong, Y., et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega, 3(12), 18189–18195. [Link]

  • Kalgutkar, A. S., et al. (2011). Amine Oxidases in Drug Discovery. Progress in Medicinal Chemistry. [Link]

  • PubChem. Compound Summary: 4-(Diethylamino)benzaldehyde (Structural analog/precursor). [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide , a structural motif often employed in the development of fluorescent chemosensors (e.g., for Cu²⁺ or aldehyde detection) due to the "push-pull" electronic nature of the diethylaminobenzyl group.

The synthesis typically follows a two-step sequence:

  • Reductive Amination: Condensation of 4-(diethylamino)benzaldehyde with a

    
    -alanine ester.
    
  • Hydrazinolysis: Conversion of the ester intermediate to the hydrazide using hydrazine hydrate.

Below are the optimized protocols and troubleshooting workflows designed to maximize yield and purity while minimizing common side reactions like retro-Michael addition or oxidation.

Module 1: The Reductive Amination Step

Objective: Synthesize the intermediate ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate.

Standard Protocol
  • Reagents: 4-(Diethylamino)benzaldehyde (1.0 eq),

    
    -alanine ethyl ester hydrochloride (1.2 eq), Et₃N (1.2 eq).
    
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Catalyst: Acetic Acid (AcOH) (catalytic, pH ~5-6).

Troubleshooting & FAQs

Q1: My yield is low (<40%), and TLC shows unreacted aldehyde. Should I heat the reaction? A: Do not heat initially. The issue is likely poor imine formation equilibrium. The electron-donating diethylamino group makes the aldehyde less electrophilic, slowing imine formation.

  • Solution: Pre-form the imine. Stir the aldehyde, amine ester, and Et₃N in the presence of molecular sieves (4Å) or MgSO₄ for 2–4 hours before adding the reducing agent.

  • Alternative: Switch to NaBH₄ in Methanol . While less selective than STAB, the protic solvent accelerates imine formation. Caution: Add NaBH₄ slowly at 0°C to prevent direct reduction of the aldehyde to the alcohol [1].

Q2: I see a side product that looks like a tertiary amine (double alkylation). A: This occurs if the product secondary amine reacts with another equivalent of aldehyde.

  • Fix: Ensure you are using a slight excess of the amine (1.2–1.5 eq) relative to the aldehyde.

  • Fix: Use STAB instead of NaBH₃CN or NaBH₄. STAB is sterically bulky and less likely to reduce the iminium ion formed from a secondary amine (the product) compared to the initial primary amine imine [2].

Q3: The product is dark/black. Is it decomposing? A: The diethylaniline moiety is susceptible to oxidation in air, especially under acidic conditions or light exposure.

  • Protocol Adjustment: Perform the reaction under Nitrogen/Argon.

  • Workup: Wash the organic layer with a dilute antioxidant solution (e.g., sodium metabisulfite) during extraction.

Module 2: The Hydrazinolysis Step

Objective: Convert the ester to the hydrazide without cleaving the linker.

Standard Protocol
  • Reagents: Ester Intermediate (1.0 eq), Hydrazine Hydrate (80% or 64% aq., 5.0–10.0 eq).

  • Solvent: Ethanol (Absolute).

  • Conditions: Reflux (78°C) for 4–12 hours.

Troubleshooting & FAQs

Q1: I am losing the "benzyl" group, resulting in 4-(diethylamino)benzylamine and acrylohydrazide. A: You are observing a Retro-Michael Addition . The


-amino ester motif is thermally unstable in the presence of strong nucleophiles/bases like hydrazine, leading to elimination.
  • Critical Fix: Lower the temperature. Run the reaction at Room Temperature (25°C) for 24–48 hours instead of refluxing.

  • Solvent Change: Use Methanol instead of Ethanol to maintain solubility at lower temperatures.

Q2: The product is an oil/gum that won't crystallize. A: Hydrazides with aliphatic chains are often "sticky" due to hydrogen bonding.

  • Purification: Do not use standard silica chromatography (MeOH/DCM) as the hydrazide drags/streaks.

  • Recommended Method: Trituration. Dissolve the crude gum in a minimum amount of cold ethanol and add diethyl ether or hexane dropwise until turbidity persists. Store at -20°C to induce precipitation.

Q3: How do I remove excess hydrazine? A: Excess hydrazine is toxic and basic.

  • Method: After concentrating the reaction mixture, co-evaporate with toluene or ethanol 3–4 times. The azeotrope helps remove hydrazine hydrate.

  • Validation: Check NMR. Hydrazine appears as a broad singlet around 3–4 ppm (variable).

Experimental Logic & Visualization

Reaction Pathway & Decision Tree

The following diagram illustrates the synthetic pathway and the critical decision points for troubleshooting.

ReactionOptimization Start Start: 4-(Diethylamino)benzaldehyde + beta-Alanine Ester Step1 Step 1: Reductive Amination Start->Step1 Check1 Check: TLC/LCMS Step1->Check1 Issue1 Issue: Unreacted Aldehyde Check1->Issue1 Low Conversion Issue2 Issue: Bis-alkylation Check1->Issue2 Side Product Intermediate Intermediate: Ethyl Ester Check1->Intermediate Clean Conversion Sol1 Fix: Pre-form Imine w/ Sieves or Switch to NaBH4/MeOH Issue1->Sol1 Sol1->Step1 Sol2 Fix: Increase Amine eq. Use STAB (steric control) Issue2->Sol2 Sol2->Step1 Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate) Intermediate->Step2 Check2 Check: Product Stability Step2->Check2 Issue3 Issue: Retro-Michael (Linker Cleavage) Check2->Issue3 Degradation Final Target: 3-{[4-(Diethylamino)benzyl]amino} propanohydrazide Check2->Final Stable Sol3 Fix: Reduce Temp to 25°C Extend Time (24-48h) Issue3->Sol3 Sol3->Step2

Caption: Optimization logic flow for the synthesis of the target hydrazide, highlighting critical checkpoints for reductive amination efficiency and hydrazide stability.

Data Summary: Solvent & Reagent Selection

Use this table to select conditions based on your specific constraints (e.g., speed vs. purity).

ParameterCondition A (Mild/High Purity)Condition B (Fast/High Throughput)Notes
Step 1 Reducing Agent STAB (Sodium triacetoxyborohydride)NaBH₄ (Sodium borohydride)STAB minimizes over-alkylation [2]. NaBH₄ is faster but requires care to avoid alcohol formation.
Step 1 Solvent DCE (1,2-Dichloroethane)MeOH (Methanol)DCE is preferred for STAB. MeOH is required for NaBH₄.
Step 1 Additive AcOH (1 eq) + 4Å SievesAcOH (Catalytic)Sieves drive the equilibrium for electron-rich aldehydes.
Step 2 Temperature 25°C (Room Temp) Reflux (78°C)CRITICAL: Reflux promotes Retro-Michael cleavage of

-amino esters [3].
Step 2 Workup Azeotropic evaporation + TriturationExtraction (n-BuOH)Trituration yields a cleaner solid; extraction often yields oil.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link

  • Gabriel, S. (1887). "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. (Foundational text on hydrazinolysis mechanisms and elimination risks). Link

  • Touchette, K. M. (2006).[1] "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education, 83(6), 929.[1] Link

Sources

Technical Support Center: Purification of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed purification protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural characteristics of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide. Its key features include:

  • A Hydrazide Moiety (-CONHNH₂): This functional group is known for its polarity and ability to act as a hydrogen bond donor and acceptor. Hydrazides can sometimes be sensitive to harsh acidic or basic conditions and elevated temperatures.

  • A Tertiary Amine (Diethylamino group): This group imparts basicity to the molecule, making it susceptible to protonation in acidic conditions. This property can be exploited for purification but also presents challenges, such as streaking during column chromatography on silica gel.

  • A Secondary Amine Linkage: This adds to the polarity and hydrogen bonding capacity of the molecule.

  • An Aromatic Ring: This provides some non-polar character to the molecule.

Overall, 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide is expected to be a highly polar and basic compound . This dictates the choice of purification methods, with a focus on techniques suitable for polar molecules.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification Product Loss During Extraction: The high polarity of the compound might lead to poor partitioning into less polar organic solvents during aqueous workup.- Use more polar extraction solvents like ethyl acetate or a mixture of dichloromethane and methanol.- Perform multiple extractions to ensure complete recovery.- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product and drive it into the organic phase.
Product Adsorption on Silica Gel: The basic nature of the compound can lead to strong, irreversible adsorption on the acidic silica gel surface during column chromatography.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-2%).[1]- Consider using an alternative stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[2]- If the product is still retained, consider reversed-phase chromatography.
Product Loss During Recrystallization: The compound may be too soluble in the chosen recrystallization solvent, or too little solvent was used, leading to co-precipitation of impurities.- Carefully select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4]- Use a minimal amount of hot solvent to dissolve the crude product.[5]- If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, methanol/diethyl ether).
Persistent Impurities Unreacted Starting Materials: Incomplete reaction can leave starting materials like the corresponding ester or aldehyde in the crude product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants).- Choose a purification method that effectively separates the product from the starting materials based on their polarity differences.
Side Products: Potential side reactions include oxidation of the hydrazide or dialkylation of the amine.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Control the stoichiometry of the reactants carefully to avoid over-alkylation.- Utilize high-resolution purification techniques like flash column chromatography with a carefully selected eluent system.
Product Degradation Hydrolysis of the Hydrazide: Hydrazides can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[6]- Maintain a neutral pH during workup and purification whenever possible.- Avoid prolonged heating during recrystallization.
Oxidation: The diethylamino group and the hydrazide moiety can be prone to oxidation.- Store the purified compound under an inert atmosphere and protect it from light.- Consider adding an antioxidant during storage if long-term stability is a concern.
Streaking on TLC and Column Chromatography Interaction with Acidic Silica Gel: The basic diethylamino group interacts strongly with the acidic silanol groups on the silica gel surface, causing the compound to streak rather than move as a tight band.[2]- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent system (e.g., 0.5-2% of the total volume).[2]- Use a less acidic stationary phase like neutral alumina.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide?

A1: Given its high polarity and basicity, a good starting point is flash column chromatography on silica gel using a polar eluent system with a basic additive . A typical eluent could be a gradient of methanol in dichloromethane (DCM) with 1% triethylamine. For example, starting with 2% MeOH in DCM and gradually increasing to 10% MeOH.[2]

Q2: My compound is a sticky oil and won't crystallize. What should I do?

A2: Oily products can be challenging. Here are a few strategies:

  • Trituration: Try stirring the oil with a non-polar solvent in which it is insoluble, like hexane or diethyl ether. This can sometimes induce crystallization or solidify the product by washing away more soluble impurities.

  • Solvent System for Recrystallization: Experiment with various solvent systems. A binary system where the compound is soluble in one solvent (e.g., methanol or ethanol) and insoluble in the other (e.g., diethyl ether or hexane) can be effective. Dissolve the oil in a minimal amount of the "good" solvent and then slowly add the "bad" solvent until turbidity appears. Heating to redissolve and then slow cooling can promote crystal growth.[7]

  • Convert to a Salt: If the free base is an oil, converting it to a salt (e.g., hydrochloride or hydrobromide) can often yield a crystalline solid that is easier to handle and purify by recrystallization.[2]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining purity and quantifying impurities.[8][9] Both reversed-phase (with an appropriate ion-pairing agent if needed) and HILIC (Hydrophilic Interaction Liquid Chromatography) could be suitable.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can help identify impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

Q4: What are the best storage conditions for 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide?

A4: To ensure stability, the compound should be stored in a cool, dry, and dark place.[11] Storing under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.[12] Due to the hydrazide moiety, it's also advisable to keep it away from strong acids, bases, and oxidizing agents.[11]

IV. Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (Recommended Primary Method)

This method is ideal for separating the target compound from less polar impurities and those with different basicity.

Workflow Diagram:

purification_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Product TLC TLC Analysis (DCM/MeOH/Et3N) Crude->TLC Load Load Sample (Dissolved in minimum DCM/MeOH) TLC->Load Slurry Slurry Pack Column (Silica Gel in Hexane) Slurry->Load Elute Elute with Gradient (e.g., 0-10% MeOH in DCM + 1% Et3N) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Under High Vacuum Evaporate->Dry Pure Pure Product Dry->Pure

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Procedure:

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. A good starting point is Dichloromethane (DCM) with a small percentage of Methanol (MeOH) and Triethylamine (Et₃N). For example, 95:4:1 DCM:MeOH:Et₃N.

    • Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure good separation on the column.[1]

  • Column Packing:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase) and carefully pack the column.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[1]

  • Elution:

    • Begin eluting with the determined mobile phase.

    • A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often more effective for separating compounds with a wide range of polarities.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This method is suitable if the crude product is a solid and contains impurities with different solubility profiles.

Troubleshooting Logic for Recrystallization:

recrystallization_troubleshooting start Start Recrystallization dissolve Dissolve Crude in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals filter Filter and Dry Crystals crystals->filter Yes no_crystals No Crystals Form crystals->no_crystals No oiling_out Product Oils Out crystals->oiling_out Oils Out add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed reduce_vol Reduce Solvent Volume no_crystals->reduce_vol change_solvent Change Solvent System oiling_out->change_solvent redissolve Redissolve in More Hot Solvent oiling_out->redissolve add_seed->cool reduce_vol->cool change_solvent->start redissolve->cool

Caption: Decision tree for troubleshooting recrystallization.

Step-by-Step Procedure:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. Suitable solvents for polar compounds might include ethanol, methanol, isopropanol, or acetonitrile.[13] A mixture of solvents, like ethanol-water, can also be effective.[14]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle).

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored by impurities, you can add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly, preferably in a vacuum oven.

V. References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • PMC. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Google Patents. (n.d.). US3023241A - Preparation of acyl hydrazine derivatives.

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?[Link]

  • RSC Publishing. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. [Link]

  • PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • PubMed. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ResearchGate. (2020). How to purify hydrazone?[Link]

  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]

  • allstudyjournal.com. (n.d.). Studies of synthesis and characterization of hydrazides derivative. [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. [Link]

  • Pergamon Press. (n.d.). The Determination of Hydrazino–Hydrazide Groups. [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

  • Wikipedia. (n.d.). Hydrazide. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

Sources

Technical Support Center: Enhancing the Binding Specificity of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the binding specificity of your small molecule inhibitor, 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide. Given its structural similarity to 4-(diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of aldehyde dehydrogenases (ALDHs), this guide will use the ALDH enzyme family as a primary example to illustrate key concepts and strategies.[1][2][3][4][5] Our goal is to empower you with the knowledge to systematically diagnose and address challenges related to binding specificity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My initial screens show that 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide binds to multiple proteins. Is this expected, and what are my first steps?

A1: It's not uncommon for a novel small molecule to exhibit promiscuous binding, especially in early-stage discovery. This phenomenon, known as polypharmacology, can sometimes be beneficial, but more often it leads to undesirable off-target effects.[6][7][8] The diethylaminobenzyl scaffold, in particular, is known to interact with a broad range of targets.[2][3]

Your immediate first steps should be:

  • Confirm the primary target engagement: Use a robust biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity to your intended target.[9][10][11][12]

  • Profile against a panel of related off-targets: If you are targeting a specific ALDH isoform, for example, test your compound against other readily available ALDH isoforms to understand its selectivity profile.[3]

  • Computational Assessment: Employ computational tools to predict potential off-targets. This can provide a broader view of potential interactions that may not be covered in your experimental panel.[6][7][13][14][15]

Q2: What is the fundamental principle behind improving binding specificity?

A2: The core principle is to maximize the complementary interactions between your ligand and the intended target's binding site while minimizing interactions with off-target sites.[14] This is achieved by exploiting the subtle differences in the shape, size, and electrostatic environment of the binding pockets between your primary target and other proteins.[16][17] Rational drug design strategies focus on modifying your lead compound to enhance interactions with unique features of the target's active site.[14][16]

Q3: How do I choose the right biophysical assay to measure specificity?

A3: The choice of assay depends on the specific question you are asking. Here is a comparative overview:

Assay Measures Pros Cons
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), affinity (KD), and specificity.[18][19][20][21]Real-time, label-free, high throughput.[22][19][20]Requires immobilization of one binding partner, which can sometimes affect its activity.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][11][12][23]Label-free, in-solution measurement providing a complete thermodynamic profile.[9][11][12][23]Requires larger amounts of protein and compound, lower throughput.[9]
Competitive Binding Assay Relative binding affinity (Ki) by measuring the displacement of a known labeled ligand.[24][25][26][27][28]High throughput, useful when direct binding is difficult to measure.[26]Indirect measurement, requires a suitable labeled competitor.[26]

For improving specificity, a combination of these techniques is often most powerful. SPR can be used for initial high-throughput screening against off-targets, while ITC can provide detailed thermodynamic insights into the binding mechanism for key interactions.

Troubleshooting Guide

This section provides a systematic approach to common challenges encountered when trying to improve the binding specificity of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide.

Issue 1: High Affinity for Both the Primary Target and Off-Targets

This is a common scenario where your compound is potent but not selective. The goal is to maintain or improve affinity for the primary target while reducing affinity for off-targets.

Causality and Diagnostic Workflow

High affinity across multiple targets suggests that your compound is interacting with a conserved region or a common structural motif in the binding sites of these proteins. For enzyme families like ALDHs, the active site can be highly conserved.[2]

Caption: Workflow for addressing low selectivity.

Solutions and Methodologies

1. Structure-Activity Relationship (SAR) Studies:

SAR is a cornerstone of medicinal chemistry that correlates the chemical structure of a molecule with its biological activity.[29][30][31][32][33] By systematically modifying different parts of your molecule, you can identify which functional groups are crucial for on-target and off-target binding.

  • Strategy:

    • Diethylamino Group: This is a bulky, hydrophobic group. Modify its size and lipophilicity. Synthesize analogs with smaller (dimethylamino) or larger (dipropylamino) alkyl groups.

    • Benzyl Ring: Introduce substituents at different positions. Electron-donating or withdrawing groups can alter the electronic properties and create new interactions.

    • Propanohydrazide Moiety: Modify the linker length and rigidity. Explore different functional groups in place of the hydrazide.

2. Computational Modeling:

Computational approaches can accelerate the design of more selective compounds.[13][14][15][34]

  • Molecular Docking: Dock your compound into the crystal structures (if available) or homology models of your primary target and key off-targets. Analyze the binding poses to identify differential interactions.[15]

  • Molecular Dynamics Simulations: These simulations can reveal differences in protein flexibility and the role of water molecules in the binding site, which can be exploited to enhance selectivity.[16][17]

3. Site-Directed Mutagenesis:

If you have a well-characterized target protein, site-directed mutagenesis can be a powerful tool to validate the importance of specific amino acid residues for ligand binding.[35][36][37][38][39]

  • Protocol: Site-Directed Mutagenesis to Probe Ligand Binding

    • Identify Key Residues: Based on structural data or computational models, identify amino acids in the binding pocket that are unique to your primary target.

    • Mutate Residues: Mutate these residues in your primary target to the corresponding residues found in an off-target protein.

    • Express and Purify Mutant Proteins: Express and purify the mutant versions of your target protein.

    • Measure Binding Affinity: Use ITC or SPR to measure the binding affinity of your compound to the mutant proteins. A significant decrease in affinity would confirm the importance of that residue for selective binding.

Issue 2: Poor Reproducibility in Binding Assays

Inconsistent results can mask the true binding properties of your compound and hinder progress.

Possible Causes and Solutions
Problem Possible Cause Solution
High Inter-Assay Variation Temperature fluctuations between experiments.Use a calibrated incubator and ensure consistent temperature control.
Inconsistent Data within an Assay Poorly prepared reagents; aggregation of protein or compound.Prepare fresh reagents for each experiment. Centrifuge or filter protein and compound solutions immediately before use.
Drifting Baselines in SPR/ITC Buffer mismatch between the sample and the mobile/titration buffer.Dialyze the protein into the final assay buffer. Dissolve the compound in the exact same buffer.[12]
Low Signal-to-Noise Ratio Suboptimal concentrations of reactants.Optimize the concentrations of both the protein and the ligand. For ITC, the "c-window" (the product of the binding constant and the protein concentration) should be between 10 and 1000.
Issue 3: Low Potency for the Primary Target

If your compound is selective but lacks the desired potency, the focus shifts to optimizing the interactions with the primary target.

Strategies for Potency Enhancement
  • Exploit Additional Interactions: Analyze the binding site of your primary target for opportunities to form additional hydrogen bonds, ionic interactions, or hydrophobic interactions. SAR studies can guide the addition of appropriate functional groups to your compound.[29][31]

  • Fragment-Based Approaches: If the affinity is very low, consider breaking down your molecule into smaller fragments and testing their binding individually. Promising fragments can then be linked together to create a more potent molecule.[40]

  • Bivalent Ligands: Consider linking your compound to another molecule that binds to a secondary site on the target protein. This can significantly increase binding affinity and selectivity.[40]

Experimental Protocols

Protocol: Competitive Binding Assay using SPR

This protocol is designed to determine the relative binding affinity of your unlabeled compound (the analyte) by measuring its ability to compete with a known binder (the competitor) for the same target protein (the ligand).[28]

Sources

Validation & Comparative

A Researcher's Guide to the Validation of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the identification and validation of novel enzyme inhibitors are paramount.[1][2][3] This guide provides a comprehensive framework for the characterization of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide, a molecule possessing structural motifs suggestive of enzyme inhibitory activity. While direct experimental data for this specific compound is not yet prevalent in published literature, its constituent chemical features—a hydrazide core and a 4-(diethylamino)benzyl group—provide a strong rationale for its investigation as a potential modulator of enzyme function.

The hydrazide moiety is a known pharmacophore present in a variety of enzyme inhibitors, targeting enzymes such as carbonic anhydrases, lysyl oxidase, and various kinases.[4][5][6][7] Similarly, the 4-(diethylamino)benzyl portion is found in known inhibitors of enzymes like aldehyde dehydrogenases (ALDHs).[8][9] This guide, therefore, outlines a systematic approach to validate the inhibitory potential of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide against these and other relevant enzyme classes, and objectively compare its performance against established inhibitors.

Rationale for Investigation: Structural Clues to Inhibitory Potential

The chemical architecture of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide suggests several avenues for enzymatic interaction. The hydrazide group (-CONHNH2) is a versatile functional group that can act as a zinc-binding group in metalloenzymes or form hydrogen bonds within an enzyme's active site.[4] The diethylamino group, a bulky and electron-donating substituent, can influence the compound's binding affinity and selectivity for the target enzyme.

Based on these structural features, we can hypothesize potential enzyme targets for this compound.

Potential Enzyme Targets:

  • Carbonic Anhydrases (CAs): The hydrazide moiety can act as a zinc binder, a key interaction for CA inhibitors.[4]

  • Lysyl Oxidase (LOX): Hydrazide-containing compounds have been explored as inhibitors of LOX, an enzyme implicated in cancer metastasis.[5][6][10]

  • Aldehyde Dehydrogenases (ALDHs): The 4-(diethylamino)benzyl group is structurally related to 4-(diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of ALDH isoforms.[8][9]

  • Kinases: Various hydrazide and hydrazone derivatives have shown inhibitory activity against different kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase.[7]

Comparative Analysis: Benchmarking Against the Gold Standards

To rigorously assess the inhibitory efficacy of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide, a direct comparison with well-characterized, "gold standard" inhibitors is essential. The choice of comparators will depend on the specific enzyme target being investigated.

Potential Enzyme Target "Gold Standard" Inhibitor Rationale for Selection
Carbonic Anhydrase II AcetazolamideA clinically used, potent sulfonamide-based inhibitor of various CA isoforms.[11]
Lysyl Oxidase β-Aminopropionitrile (BAPN)A well-established, irreversible inhibitor of LOX, widely used in research.[5][6]
Aldehyde Dehydrogenase 1A1 DisulfiramAn FDA-approved drug that acts as an irreversible inhibitor of ALDHs.
EGFR Kinase GefitinibA potent and selective, ATP-competitive inhibitor of the EGFR tyrosine kinase.

Experimental Validation: A Step-by-Step Protocol

The following section details a generalized workflow for the in vitro validation of 3-{[4-(Diethylamino)benzyl]amino}propanohydrazide as an enzyme inhibitor. Specific assay conditions will need to be optimized for each enzyme target.

General Workflow for Enzyme Inhibition Assay

The overall process for determining the inhibitory potential of the test compound involves a systematic screening and characterization process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Data Analysis & Comparison A Compound Preparation (3-{[4-(Diethylamino)benzyl]amino}propanohydrazide & Comparators) C Single-Concentration Inhibition Assay (e.g., at 10 µM) A->C B Enzyme & Substrate Preparation B->C D Dose-Response Assay (Varying Inhibitor Concentrations) C->D If significant inhibition observed E IC50 Determination D->E F Enzyme Kinetic Assays (Varying Substrate & Inhibitor Concentrations) E->F For potent inhibitors G Determination of Ki and Inhibition Type (Competitive, Non-competitive, etc.) F->G H Comparative Analysis of IC50 and Ki values G->H

Sources

Comparative Analysis of Diethylamino-Based Fluorescent Labels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rotor" Effect

In the design of fluorescent labels, the diethylamino group (


) serves as a potent electron donor, frequently employed to redshift absorption and emission maxima into the visible spectrum. However, for researchers and drug developers, this functional group introduces a critical variable: conformational mobility .

Unlike rigidized analogs, the diethylamino group can rotate relative to the aromatic core upon excitation. This rotation grants access to a Twisted Intramolecular Charge Transfer (TICT) state—a non-radiative decay pathway that competes with fluorescence.[1][2] Consequently, diethylamino-based dyes (e.g., 7-Diethylaminocoumarin, Rhodamine B) exhibit high environmental sensitivity, often becoming "dim" in polar, low-viscosity solvents (like aqueous buffers) while glowing brightly in hydrophobic pockets or viscous environments.

This guide objectively compares diethylamino-based labels against their rigidized counterparts, providing the mechanistic grounding and experimental protocols necessary for informed selection.

Mechanistic Foundation: The TICT Phenomenon

To understand the performance limitations of diethylamino labels, one must understand the competition between the Locally Excited (LE) state and the TICT state.

The Pathway of Quenching

Upon photoexcitation, the electron distribution shifts. In flexible molecules, the diethylamino donor twists ~90° relative to the acceptor plane. This twisted state is highly polar and relaxes thermally (without photon emission).

  • Key Factor: Solvent Polarity.[1][2] Polar solvents (water) stabilize the highly polar TICT state, lowering its energy level and accelerating fluorescence quenching.

  • Key Factor: Viscosity.[1][2] High viscosity hinders the physical rotation of the diethylamino group, preserving the fluorescent LE state.

Pathway Visualization

The following diagram illustrates the bifurcation between useful fluorescence and TICT-mediated quenching.

TICT_Mechanism cluster_env Environmental Factors GS Ground State (S0) Planar ES_LE Locally Excited State (LE) Planar & Fluorescent GS->ES_LE Excitation (hν) ES_TICT TICT State Twisted & Dark ES_LE->ES_TICT Bond Rotation (k_rot) Photon Fluorescence Emission ES_LE->Photon Radiative Rate (kr) Heat Non-Radiative Decay (Heat) ES_TICT->Heat Fast Decay Photon->GS Heat->GS Note1 Polar Solvents accelerate k_rot Note2 Rigidization blocks k_rot

Caption: The competition between radiative emission (green path) and the non-radiative TICT pathway (red path) driven by diethylamino rotation.

Comparative Performance Analysis

Blue-Green Emitters: Coumarin Derivatives

Comparison: 7-Diethylaminocoumarin (DEAC) vs. Coumarin 153 (Rigidized)

DEAC is the classic flexible donor. Coumarin 153 incorporates the nitrogen into a julolidine ring, physically preventing rotation.

Feature7-Diethylaminocoumarin (DEAC)Coumarin 153 (Rigidized)
Structure Flexible Diethylamino groupRigid Julolidine ring
Emission Max (EtOH) ~470 nm~530 nm (Red-shifted due to ring)
Quantum Yield (Water) Low (< 0.10) High (~ 0.50)
Quantum Yield (EtOH) High (~ 0.70)High (~ 0.90)
Solvatochromism Extreme (Blue shift in non-polar)Moderate
Primary Application Polarity Sensing, Hydrophobic ProbesAqueous Bio-labeling, FRET Donor

Scientist's Insight: Do not use DEAC for general protein surface labeling in aqueous buffer; it will be too dim. Use DEAC specifically when you want to detect binding events where the dye enters a hydrophobic pocket (fluorogenic "turn-on" effect).

Red Emitters: Rhodamine Derivatives

Comparison: Rhodamine B (Flexible) vs. Rhodamine 101 (Rigidized)

Rhodamine B is widely available but suffers from temperature and viscosity dependence due to its diethylamino rotors. Rhodamine 101 locks these groups.

FeatureRhodamine BRhodamine 101
Rotor Status Two free diethylamino groupsTwo rigidized rings
Quantum Yield (EtOH) ~0.65 (Temperature dependent)~1.0 (Temperature independent)
Photostability ModerateExceptional
Viscosity Sensitivity High (Brightens in glycerol)Negligible
Primary Application Diffusion studies, Fluid dynamicsQuantitative Fluorescence, Standards

Scientist's Insight: For quantitative cellular imaging where temperature fluctuations might occur (e.g., live-cell microscopy), Rhodamine B introduces artifactual intensity changes. Rhodamine 101 (or the sulfonyl chloride derivative, Texas Red) is the superior choice for quantification.

Experimental Protocols

Protocol: Bioconjugation of DEAC-3-Carboxylic Acid (NHS Ester)

Objective: Labeling a lysine-rich protein (e.g., BSA) with a diethylamino-coumarin to create a polarity-sensitive probe.

Reagents:

  • Dye: 7-Diethylaminocoumarin-3-carboxylic acid succinimidyl ester (DEAC-SE).

  • Solvent: Anhydrous DMSO.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 8.3). Note: Avoid Tris or Glycine buffers as they contain competing amines.

Workflow Diagram:

Conjugation_Workflow Start Protein Prep (1-5 mg/mL in NaHCO3 pH 8.3) Mix Reaction Add Dye to Protein (10-20x Molar Excess) Incubate 1h @ RT in Dark Start->Mix Activate Dye Solubilization (10 mM DEAC-SE in DMSO) Activate->Mix Quench Quenching Add 100 mM Tris or Glycine Incubate 15 min Mix->Quench Purify Purification Gel Filtration (Sephadex G-25) or Dialysis vs PBS Quench->Purify Analyze Analysis Measure A280 (Protein) & A430 (Dye) Calculate DOL Purify->Analyze

Caption: Step-by-step workflow for amine-reactive labeling using NHS-ester chemistry.

Step-by-Step Methodology:

  • Preparation: Dissolve protein to 2 mg/mL in 0.1 M Sodium Bicarbonate (pH 8.3).

  • Activation: Immediately before use, dissolve DEAC-SE in anhydrous DMSO to 10 mM. Critical: NHS esters hydrolyze rapidly in water; do not store aqueous stock.

  • Incubation: Add dye to protein solution with a 15:1 molar excess while vortexing gently. Incubate for 1 hour at room temperature, protected from light.

  • Purification: Remove unreacted dye using a PD-10 desalting column (Sephadex G-25) equilibrated with PBS (pH 7.4). The dye-protein conjugate will elute first (fluorescent band).

  • Validation: Calculate the Degree of Labeling (DOL) using absorbance, correcting for the dye's contribution to 280 nm absorbance (Correction Factor for DEAC is approx 0.15).

Protocol: Relative Quantum Yield Measurement

Objective: To quantify the "dimming" effect of the diethylamino rotor in different solvents.

Method:

  • Reference Standard: Use Coumarin 153 in Ethanol (

    
    ) or Quinine Sulfate  in 0.1 M H2SO4 (
    
    
    
    ) as the reference.
  • Sample Prep: Prepare solutions of the diethylamino dye in Water, Ethanol, and Glycerol.

  • Absorbance Matching: Adjust concentrations so the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.05) to avoid inner-filter effects.[3] Crucial: Sample and Reference must have identical absorbance at

    
    .
    
  • Emission Scan: Record the integrated fluorescence intensity (

    
    ) for sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

References

  • Jones, G., et al. (1985). "Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism." Journal of Physical Chemistry.

  • Karstens, T., & Kobs, K. (1980).[3] "Rhodamine B and Rhodamine 101 as reference substances for fluorescence quantum yield measurements." Journal of Physical Chemistry.

  • Thermo Fisher Scientific. "Coumarin and Coumarin Derivatives: Technical Guide."

  • BenchChem. "The Photophysical Landscape of 7-(Diethylamino)coumarins."

  • Tocris Bioscience. "Conjugation Protocol for Amine Reactive Dyes."

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(Diethylamino)benzyl]amino}propanohydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.